3-benzyl-5-[(3-methoxyphenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
3-benzyl-5-[(3-methoxyphenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes a pyrimidoindole core with various substituents such as benzyl, methoxyphenylmethyl, and methyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Properties
IUPAC Name |
3-benzyl-5-[(3-methoxyphenyl)methyl]-8-methylpyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c1-18-11-12-23-22(13-18)24-25(29(23)16-20-9-6-10-21(14-20)31-2)26(30)28(17-27-24)15-19-7-4-3-5-8-19/h3-14,17H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGMSQFNKYEVOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5-[(3-methoxyphenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidoindole core: This step involves the cyclization of appropriate precursors to form the pyrimidoindole nucleus.
Introduction of substituents: The benzyl, methoxyphenylmethyl, and methyl groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-5-[(3-methoxyphenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Substitution reactions may require reagents like halogens, alkylating agents, and nucleophiles under specific conditions (e.g., temperature, solvent, catalyst).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
3-benzyl-5-[(3-methoxyphenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Researchers investigate its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory effects.
Industry: The compound can be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-benzyl-5-[(3-methoxyphenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-5-[(3-hydroxyphenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one
- 3-benzyl-5-[(3-chlorophenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one
- 3-benzyl-5-[(3-nitrophenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Uniqueness
The uniqueness of 3-benzyl-5-[(3-methoxyphenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one lies in its specific substituents, which impart distinct chemical and biological properties. The methoxy group, in particular, can influence the compound’s reactivity and interaction with biological targets, differentiating it from similar compounds with different substituents.
Biological Activity
The compound 3-benzyl-5-[(3-methoxyphenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one belongs to a class of pyrimidoindole derivatives. These compounds have garnered attention due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 452.5 g/mol. The compound features a complex structure that contributes to its biological activities.
Anticancer Properties
Pyrimidoindole compounds have also been studied for their anticancer properties. A related study indicated that similar compounds demonstrated antiproliferative activity against various human tumor cell lines with GI50 values in the nanomolar to micromolar range . The presence of specific substituents on the indole ring may enhance this activity.
Anti-inflammatory Effects
Compounds within this chemical class have been reported to possess anti-inflammatory properties. Although direct studies on this compound are sparse, related pyrimidine derivatives have shown potential in reducing inflammation markers in vitro and in vivo.
Study 1: Antimicrobial Evaluation
In a comprehensive screening of indole derivatives, several compounds were evaluated for their activity against fungal strains and bacteria. The results indicated that halogen substitutions significantly enhanced antimicrobial potency. For example:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 0.25 | Anti-MRSA |
| Compound B | 0.50 | Anti-Cryptococcus |
| 3-benzyl... | TBD | TBD |
Study 2: Cytotoxicity Assessment
The cytotoxic effects of various pyrimidine derivatives were assessed using human embryonic kidney cells (HEK293). Notably, certain compounds exhibited low cytotoxicity while maintaining significant antimicrobial activity:
| Compound | Cytotoxicity (µg/mL) | Remarks |
|---|---|---|
| Compound A | >32 | Non-toxic |
| Compound B | >32 | Non-toxic |
| 3-benzyl... | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
